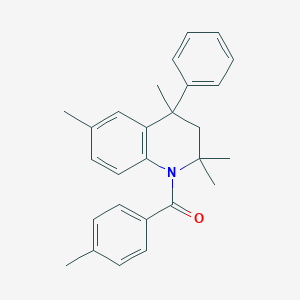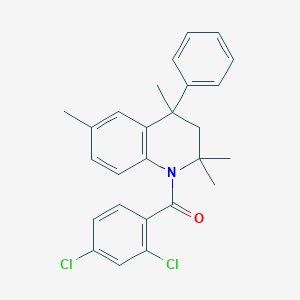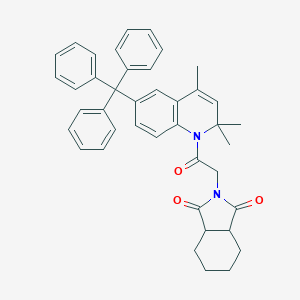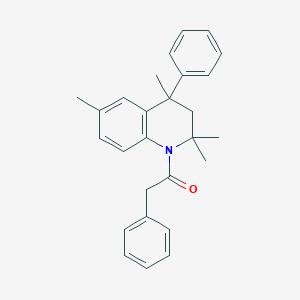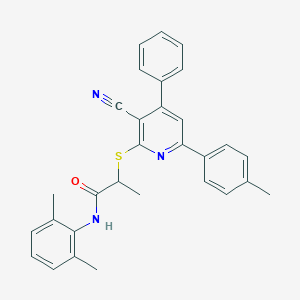
2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,6-dimethylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,6-dimethylphenyl)propanamide is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and a sulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,6-dimethylphenyl)propanamide typically involves multiple steps, starting with the preparation of the pyridine ring. The process may include the following steps:
Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving appropriate precursors.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction.
Attachment of the Sulfanyl Group: This step involves the reaction of a thiol with the pyridine derivative.
Formation of the Amide Bond: The final step involves the reaction of the pyridine derivative with 2,6-dimethylphenylamine to form the propanamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,6-dimethylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,6-dimethylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,6-dimethylphenyl)propanamide involves its interaction with specific molecular targets. The cyano group and the sulfanyl group play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Further research is needed to fully elucidate its mechanism of action.
相似化合物的比较
Similar Compounds
2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,6-dimethylphenyl)propanamide: shares similarities with other pyridine derivatives and compounds containing cyano and sulfanyl groups.
4-methoxyphenethylamine: Another compound with a similar structure but different functional groups.
Uniqueness
- The combination of the cyano group, sulfanyl group, and the specific arrangement of aromatic rings makes this compound unique.
- Its potential applications in various fields of research and its complex synthesis route also contribute to its uniqueness.
属性
CAS 编号 |
332053-31-3 |
|---|---|
分子式 |
C30H27N3OS |
分子量 |
477.6g/mol |
IUPAC 名称 |
2-[3-cyano-6-(4-methylphenyl)-4-phenylpyridin-2-yl]sulfanyl-N-(2,6-dimethylphenyl)propanamide |
InChI |
InChI=1S/C30H27N3OS/c1-19-13-15-24(16-14-19)27-17-25(23-11-6-5-7-12-23)26(18-31)30(32-27)35-22(4)29(34)33-28-20(2)9-8-10-21(28)3/h5-17,22H,1-4H3,(H,33,34) |
InChI 键 |
OLIWCWKDZNASKE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SC(C)C(=O)NC4=C(C=CC=C4C)C |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SC(C)C(=O)NC4=C(C=CC=C4C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (2Z)-2-[6-ethoxy-2,2-dimethyl-1-(3-methylbutanoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4-carboxylate](/img/structure/B407096.png)
![ethyl 4-(8-methoxy-4,4-dimethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate](/img/structure/B407098.png)
![2-(4-butylphenyl)-4,4,7,8-tetramethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B407102.png)
![2,4-Dichloro-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B407104.png)
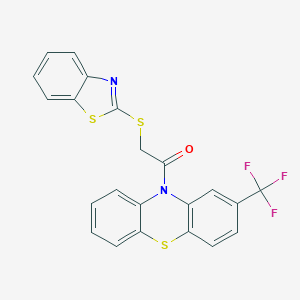
![2',3',4,5-TETRAMETHYL 5',5',8',9'-TETRAMETHYL-6'-(2-OXO-2-PHENYLETHYL)-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE](/img/structure/B407107.png)
![4,4,6-trimethyl-2-[3-(trifluoromethyl)phenyl]-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B407108.png)
![Diethyl 6'-ethyl-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate](/img/structure/B407109.png)
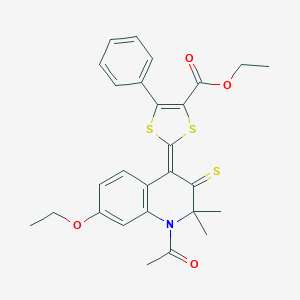
![3',5-DIETHYL 6'-BENZOYL-9'-ETHOXY-5',5'-DIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-3',5-DICARBOXYLATE](/img/structure/B407112.png)
